9-Thiabicyclo[3.3.1]nonane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thiabicyclo[331]nonane-2,6-diol is a bicyclic sulfur-containing compound with two hydroxyl groups positioned at the 2 and 6 positions
Preparation Methods
The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-diol typically involves the following steps:
-
Formation of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: : This intermediate is prepared by the reaction of sulfur dichloride with 1,5-cyclooctadiene in dichloromethane at low temperatures (−50 to −60°C). The reaction mixture is then allowed to warm to room temperature, and the product is isolated by filtration and washing .
-
Conversion to this compound: : The dichloride intermediate is then treated with sodium carbonate in a mixture of acetone and water, followed by refluxing. The resulting diol is purified by filtration and recrystallization from methanol .
Chemical Reactions Analysis
9-Thiabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding diketone, 9-Thiabicyclo[3.3.1]nonane-2,6-dione, using oxidizing agents such as oxalyl chloride and dimethyl sulfoxide .
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions. For example, the diol can react with azides or cyanides to form bis(azide) or dicyano derivatives .
Scientific Research Applications
9-Thiabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research:
-
Chemistry: : It serves as a versatile scaffold for the synthesis of various functional molecules and polymers through click chemistry .
-
Biology: : The compound’s unique structure makes it a potential candidate for studying sulfur-containing biomolecules and their interactions .
-
Industry: : The compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane-2,6-diol involves its ability to form episulfonium intermediates due to the presence of the sulfur atom. These intermediates can be efficiently captured by various nucleophiles, leading to the formation of diverse products . The compound’s reactivity is influenced by the neighboring-group participation of the sulfur atom, which facilitates nucleophilic substitution reactions .
Comparison with Similar Compounds
9-Thiabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar compounds, such as:
-
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: : This compound is a precursor in the synthesis of the diol and exhibits similar reactivity due to the presence of the sulfur atom .
-
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: : This compound contains oxygen and sulfur atoms in its structure and shows different reactivity patterns due to the presence of multiple heteroatoms .
-
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: : This compound includes selenium and sulfur atoms, leading to unique conformational and reactivity characteristics .
The uniqueness of this compound lies in its ability to form stable episulfonium intermediates, which can be utilized in various synthetic transformations.
Properties
CAS No. |
22333-35-3 |
---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O2S/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
InChI Key |
YWPNTOFLNJJRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(C1O)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.